3-(3-Chlorophenyl)propiophenone

Overview

Description

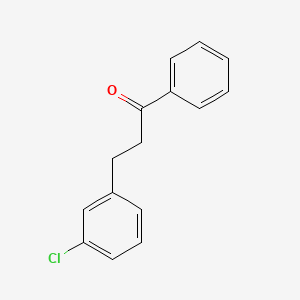

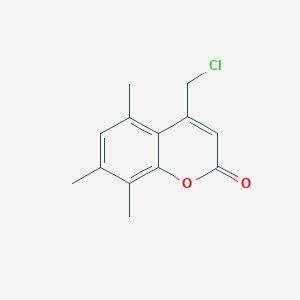

3-(3-Chlorophenyl)propiophenone: is an organic compound with the molecular formula C15H13ClO . It is a derivative of propiophenone, where a chlorine atom is substituted at the third position of the phenyl ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals.

Mechanism of Action

Target of Action

It’s structurally similar to propafenone , a class 1c anti-arrhythmic medication, which primarily targets sodium ion channels in cardiac muscle cells .

Mode of Action

Propafenone works by slowing the influx of sodium ions into the cardiac muscle cells, causing a decrease in excitability of the cells . It’s more selective for cells with a high rate but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .

Biochemical Pathways

It’s used as a reactant in the synthesis of (s)-3-chloro-1-phenylpropanol via bio-catalyzed asymmetric reduction method .

Pharmacokinetics

Propafenone, a structurally similar compound, is metabolized primarily in the liver and requires dosing two or three times daily to maintain steady blood levels due to its short half-life .

Result of Action

It’s used in the synthesis of drugs such as bupropion hydrochloride, dapoxetine, and maraviroc .

Action Environment

The yield and enantioselectivity of the phenylation of 3′-chloropropiophenone have been investigated, and it was found that solvents and temperature can influence these parameters .

Biochemical Analysis

Biochemical Properties

3-(3-Chlorophenyl)propiophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cytochrome P450, which is involved in the metabolism of many xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the formation of reactive metabolites, which may further interact with cellular proteins and nucleic acids, potentially leading to cellular damage or alterations in cellular function .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in regulating cell growth, differentiation, and apoptosis. Additionally, this compound can modulate the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases, which are essential for cellular defense against oxidative stress .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as cytochrome P450, leading to either inhibition or activation of the enzyme’s catalytic activity. This interaction can result in the formation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including lipids, proteins, and DNA. Furthermore, this compound can influence gene expression by modulating transcription factors, such as nuclear factor erythroid 2-related factor 2 (Nrf2), which regulates the expression of antioxidant and detoxification genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light, heat, or acidic conditions. Long-term exposure to this compound in in vitro or in vivo studies has been associated with cumulative cellular damage, including increased oxidative stress and alterations in cellular metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no adverse effects, while at higher doses, it can induce toxic effects. Threshold effects have been observed, where a specific dosage level leads to a significant increase in cellular damage and toxicity. High doses of this compound have been associated with liver and kidney damage, as well as alterations in hematological parameters, such as increased levels of liver enzymes and decreased red blood cell counts .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes. The metabolism of this compound can lead to the formation of reactive metabolites, which can further interact with cellular components and influence metabolic flux. Additionally, this compound can affect metabolite levels by modulating the activity of enzymes involved in key metabolic pathways, such as glycolysis and the tricarboxylic acid (TCA) cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, such as albumin, which can influence its localization and accumulation. The distribution of this compound within tissues is also affected by its lipophilicity, which allows it to accumulate in lipid-rich tissues, such as the liver and adipose tissue .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the mitochondria, where it can influence mitochondrial function and induce oxidative stress. Additionally, this compound can be targeted to the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and detoxification processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-(3-Chlorophenyl)propiophenone can be synthesized through the chlorination of propiophenone using chlorine gas in the presence of a catalyst such as aluminum trichloride. The reaction is typically carried out in a solvent like 1,2-dichloroethane. The process involves chlorination, low-temperature hydrolysis, water washing, layering, reduced pressure distillation, and rectification to obtain a refined product with high purity .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The process is optimized to minimize environmental impact and enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 3-(3-Chlorophenyl)propiophenone is widely used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It can act as a substrate or inhibitor in various biochemical assays.

Medicine: this compound is an intermediate in the synthesis of several pharmaceutical compounds. It is involved in the production of drugs used to treat neurological disorders, depression, and other medical conditions.

Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it valuable in various industrial applications.

Comparison with Similar Compounds

3-Chloropropiophenone: A similar compound with a chlorine atom at the third position of the phenyl ring but with a different molecular structure.

3-Chlorobenzophenone: Another related compound with a chlorine atom on the phenyl ring and a different carbonyl group.

Uniqueness: 3-(3-Chlorophenyl)propiophenone is unique due to its specific substitution pattern and reactivity. Its structure allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis. The presence of the chlorine atom enhances its reactivity in substitution reactions, distinguishing it from other similar compounds.

Properties

IUPAC Name |

3-(3-chlorophenyl)-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADQEXRPDXILFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80350535 | |

| Record name | 3-(3-Chlorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58122-03-5 | |

| Record name | 3-(3-Chlorophenyl)-1-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80350535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B1298328.png)

![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B1298347.png)

![7-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298365.png)